methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate
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Overview
Description
Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate is an organic compound that belongs to the class of valine derivatives This compound is characterized by the presence of a bromobenzyl group, a pentanoyl group, and a valinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate typically involves a multi-step process. One common route includes the following steps:
Acylation: The addition of a pentanoyl group to the valinate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond in the valinate moiety can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic residues in proteins, while the valinate moiety may be involved in hydrogen bonding and hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the valinate and pentanoyl groups.
4-Bromo-N-methylbenzylamine: Contains the bromobenzyl group but differs in the rest of the structure.
Uniqueness
Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate is unique due to the combination of the bromobenzyl, pentanoyl, and valinate groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C18H26BrNO3 |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
methyl (2S)-2-[(4-bromophenyl)methyl-pentanoylamino]-3-methylbutanoate |
InChI |
InChI=1S/C18H26BrNO3/c1-5-6-7-16(21)20(17(13(2)3)18(22)23-4)12-14-8-10-15(19)11-9-14/h8-11,13,17H,5-7,12H2,1-4H3/t17-/m0/s1 |
InChI Key |
GLQDZVBKGSDBPR-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)Br)[C@@H](C(C)C)C(=O)OC |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)Br)C(C(C)C)C(=O)OC |
Origin of Product |
United States |
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